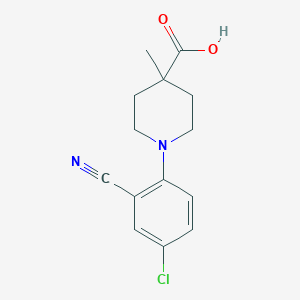
1-(4-Chloro-2-cyanophenyl)-4-methylpiperidine-4-carboxylic acid
Overview
Description
The compound “1-(4-Chloro-2-cyanophenyl)-4-methylpiperidine-4-carboxylic acid” is likely to be an organic compound consisting of a piperidine ring, which is a six-membered ring with one nitrogen atom, and a phenyl ring, which is a six-membered carbon ring. The phenyl ring is substituted with a chlorine atom and a cyano group, and the piperidine ring is substituted with a carboxylic acid group and a methyl group.
Synthesis Analysis
The synthesis of this compound would likely involve several steps, starting with the synthesis of the piperidine ring, followed by the introduction of the substituents. The exact synthesis route would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the piperidine ring, phenyl ring, and the various substituents would all contribute to the overall structure of the molecule.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by the functional groups present in the molecule. For example, the carboxylic acid group could participate in acid-base reactions, and the cyano group could undergo reactions to form other types of compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the functional groups present in the molecule.Scientific Research Applications
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including those structurally related to "1-(4-Chloro-2-cyanophenyl)-4-methylpiperidine-4-carboxylic acid," are explored for their role as biocatalyst inhibitors. The inhibition effect on engineered microbes like Escherichia coli and Saccharomyces cerevisiae is significant, with potential implications for industrial bioprocessing and fermentation technologies. Understanding these inhibitory mechanisms can aid in metabolic engineering strategies to improve microbial robustness and performance in producing biorenewable chemicals (Jarboe, Royce, & Liu, 2013).
Chlorogenic Acid's Pharmacological Properties
Research on chlorogenic acid, a phenolic compound found in many plants, reveals its diverse pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. These properties suggest potential applications of structurally related carboxylic acids in developing new therapeutic agents for treating various health conditions, including metabolic disorders and neurodegenerative diseases (Naveed et al., 2018).
Carboxylic Acids in Liquid-Liquid Extraction Technologies
The application of carboxylic acids in liquid-liquid extraction (LLX) technologies for recovering carboxylic acids from aqueous streams highlights their importance in bio-based plastic production. Research on novel solvents, including ionic liquids for LLX, underscores the role of carboxylic acid derivatives in enhancing the economic feasibility of processes aimed at producing bio-based chemicals (Sprakel & Schuur, 2019).
Bioisosteres of Carboxylic Acids in Drug Design
The exploration of novel carboxylic acid bioisosteres for drug design reveals the chemical group's versatility in medicinal chemistry. Bioisosteres can improve pharmacological profiles by overcoming obstacles related to metabolic stability, toxicity, and membrane permeability. This research underscores the importance of carboxylic acid structures, including those similar to "1-(4-Chloro-2-cyanophenyl)-4-methylpiperidine-4-carboxylic acid," in the development of new therapeutic agents (Horgan & O’ Sullivan, 2021).
Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should be followed to ensure safety.
Future Directions
Future research on this compound could involve studying its properties in more detail, exploring its potential uses, and developing methods for its synthesis.
Please note that this is a general analysis based on the structure of the compound and the functional groups present in it. For a more detailed and specific analysis, more information would be needed, such as the results of laboratory tests and studies. Always consult with a qualified professional or refer to the appropriate safety data sheets (SDS) for handling and usage guidelines.
properties
IUPAC Name |
1-(4-chloro-2-cyanophenyl)-4-methylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-14(13(18)19)4-6-17(7-5-14)12-3-2-11(15)8-10(12)9-16/h2-3,8H,4-7H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCCRRUGFGJEHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=C(C=C(C=C2)Cl)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-cyanophenyl)-4-methylpiperidine-4-carboxylic acid | |
CAS RN |
1271093-64-1 | |
| Record name | 1-(4-chloro-2-cyanophenyl)-4-methylpiperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






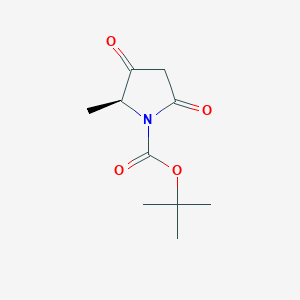
![N-[(3,4-Difluorophenyl)methylidene]hydroxylamine](/img/structure/B1425618.png)

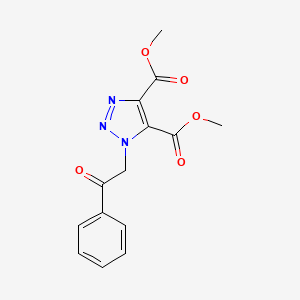

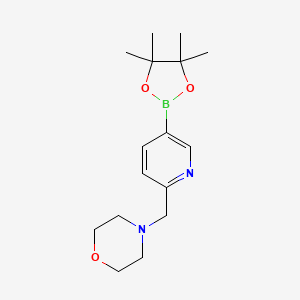
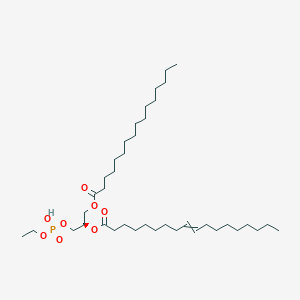


![3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol](/img/structure/B1425631.png)
